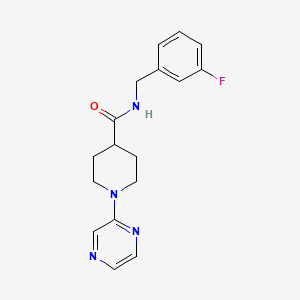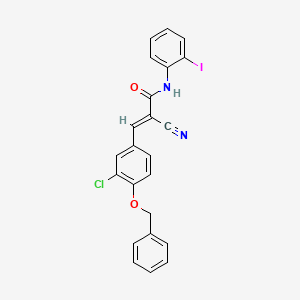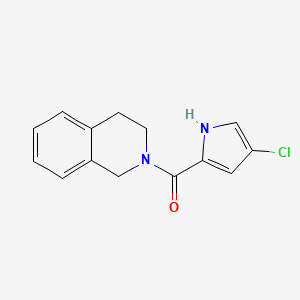![molecular formula C19H16FN5O B7466206 1-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B7466206.png)
1-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide, also known as FITC, is a fluorescent dye that is widely used in scientific research. The compound has a triazole ring structure and is commonly used for labeling proteins, nucleic acids, and other biomolecules.
作用机制
1-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide works by binding to specific biomolecules, such as proteins and nucleic acids, and emitting fluorescence upon excitation with light. The mechanism of action is based on the principle of fluorescence resonance energy transfer (FRET), which involves the transfer of energy from a fluorescent molecule to a nearby non-fluorescent molecule. This compound emits green fluorescence upon excitation with blue light, making it ideal for imaging applications.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on cells or tissues. The compound is highly specific and binds only to specific biomolecules, making it ideal for imaging applications.
实验室实验的优点和局限性
The advantages of using 1-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide in lab experiments include its high sensitivity, specificity, and ease of use. The compound is highly stable and can be stored for long periods of time without degradation. However, there are some limitations to using this compound, including its susceptibility to photobleaching, which can reduce the fluorescence signal over time. Additionally, this compound may interfere with the function of some biomolecules, particularly enzymes, if used in high concentrations.
未来方向
There are several future directions for the use of 1-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide in scientific research. One area of interest is the development of new labeling strategies that can improve the specificity and sensitivity of this compound. Another area of interest is the use of this compound in combination with other fluorescent dyes to enable multiplex imaging of biomolecules within cells and tissues. Additionally, there is growing interest in the use of this compound for in vivo imaging applications, particularly in the field of cancer research. Further research is needed to explore these and other potential applications of this compound in scientific research.
合成方法
The synthesis of 1-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide involves a series of steps that include the reaction of 4-fluoroaniline with ethyl 2-bromoacetate to form the intermediate ethyl 2-(4-fluorophenylamino)-acetate. This intermediate is then reacted with sodium azide in the presence of copper (I) iodide to form the triazole ring. The final step involves the reaction of the triazole intermediate with indole-3-ethylamine to form this compound.
科学研究应用
1-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide is widely used in scientific research as a fluorescent label for proteins, nucleic acids, and other biomolecules. The compound has a high quantum yield and is highly sensitive, making it ideal for detecting low concentrations of biomolecules. This compound is commonly used in flow cytometry, fluorescence microscopy, and other imaging techniques to visualize the localization and distribution of biomolecules within cells and tissues.
属性
IUPAC Name |
1-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5O/c20-14-5-7-15(8-6-14)25-12-18(23-24-25)19(26)21-10-9-13-11-22-17-4-2-1-3-16(13)17/h1-8,11-12,22H,9-10H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSYIUBFDCFNPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CN(N=N3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(Cyclopentylamino)-2-oxoethyl] 3-(3-methoxyphenyl)-1-phenylpyrazole-4-carboxylate](/img/structure/B7466137.png)
![2-chloro-4-fluoro-N-[1-(4-imidazol-1-ylphenyl)ethyl]benzamide](/img/structure/B7466152.png)
![(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7466165.png)
![N-{[1-(2-chlorobenzyl)piperidin-4-yl]methyl}-N'-(4-fluorobenzyl)urea](/img/structure/B7466173.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxamide](/img/structure/B7466177.png)
![N-ethyl-N-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-4-(1H-indol-3-yl)butanamide](/img/structure/B7466182.png)

![(E)-3-[3-chloro-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7466189.png)
![(E)-2-cyano-3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7466192.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-pyrazin-2-ylpiperidine-4-carboxamide](/img/structure/B7466198.png)
![3-cyano-N-methyl-N-[(2-methylphenyl)methyl]benzamide](/img/structure/B7466221.png)

